1-(2-methoxy-5-methylphenyl)butan-2-ol
CAS No.:
Cat. No.: VC13403414
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18O2 |
|---|---|
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 1-(2-methoxy-5-methylphenyl)butan-2-ol |
| Standard InChI | InChI=1S/C12H18O2/c1-4-11(13)8-10-7-9(2)5-6-12(10)14-3/h5-7,11,13H,4,8H2,1-3H3 |
| Standard InChI Key | GVDSUTPHBPPMCW-UHFFFAOYSA-N |
| SMILES | CCC(CC1=C(C=CC(=C1)C)OC)O |
| Canonical SMILES | CCC(CC1=C(C=CC(=C1)C)OC)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(2-methoxy-5-methylphenyl)butan-2-ol, defines its structure: a butan-2-ol backbone () with a 2-methoxy-5-methylphenyl substituent on the first carbon. Key features include:
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Aromatic ring: Methoxy (-OCH) at position 2 and methyl (-CH) at position 5.
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Hydroxyl group: Positioned on carbon 2 of the butanol chain, contributing to chirality and hydrogen-bonding capacity.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 194.27 g/mol | |
| SMILES | CCC(CC1=C(C=CC(=C1)C)OC)O | |
| InChIKey | GVDSUTPHBPPMCW-UHFFFAOYSA-N | |
| Boiling/Melting Points | Not reported | - |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis is detailed in the provided sources, analogous methods from patents and journals suggest feasible pathways:
Friedel-Crafts Alkylation
Aryl ethers like 2-methoxy-5-methylphenol may undergo alkylation with 1,2-epoxybutane under acid catalysis, yielding the target alcohol .
Reduction of Ketone Precursors
Reduction of 1-(2-methoxy-5-methylphenyl)butan-2-one using NaBH or LiAlH could produce the secondary alcohol .
Grignard Reaction
Reaction of 2-methoxy-5-methylphenylmagnesium bromide with butan-2-one followed by hydrolysis may generate the product .
Challenges in Purification
Silica gel chromatography, commonly used in organic synthesis, risks decomposition of electron-rich aryl ethers due to acidic sites . Neutral alumina is preferred for filtration to preserve integrity .
Applications in Research and Development
Material Science
The compound’s aryl ether and alcohol functionalities suggest potential in polymer crosslinking or ligand design for metal-organic frameworks (MOFs) .
Analytical Characterization
Spectroscopic Data
While direct NMR/IR data for the compound is unavailable, analogous aryl butanols exhibit:
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NMR: Aromatic protons (δ 6.5–7.2 ppm), methoxy singlet (δ 3.8 ppm), and hydroxyl proton (δ 1.5–2.0 ppm) .
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MS (ESI+): Molecular ion peak at m/z 194.27.
Chromatography
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity analysis.
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